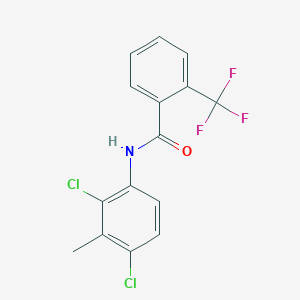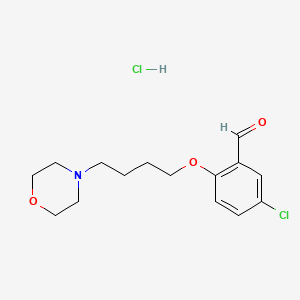![molecular formula C16H18N2O3 B4400911 N-[2-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4400911.png)
N-[2-(pentanoylamino)phenyl]-2-furamide
Overview
Description
N-[2-(pentanoylamino)phenyl]-2-furamide, also known as PAF, is a compound that has been the subject of extensive research in recent years due to its potential applications in various fields of science. PAF is a synthetic furan derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Mechanism of Action
The mechanism of action of N-[2-(pentanoylamino)phenyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and prevent the formation of amyloid-beta plaques in the brain. This compound has also been found to exhibit anti-fungal and anti-bacterial properties, making it a potential candidate for the development of new crop protection agents.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(pentanoylamino)phenyl]-2-furamide in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-[2-(pentanoylamino)phenyl]-2-furamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in exploring the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, there is ongoing research on the use of this compound as a crop protection agent, with the aim of developing new, environmentally friendly methods for controlling plant pathogens.
Scientific Research Applications
N-[2-(pentanoylamino)phenyl]-2-furamide has been extensively studied for its potential applications in various fields of science. In the field of medicine, this compound has been found to exhibit anti-inflammatory and anti-tumor effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta plaques in the brain.
In the field of agriculture, this compound has been found to exhibit anti-fungal and anti-bacterial properties. It has been shown to inhibit the growth of various plant pathogens, making it a potential candidate for the development of new crop protection agents.
properties
IUPAC Name |
N-[2-(pentanoylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-10-15(19)17-12-7-4-5-8-13(12)18-16(20)14-9-6-11-21-14/h4-9,11H,2-3,10H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSSESZFBXMWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-4-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4400828.png)
![4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4400831.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-4-methylpyrimidine](/img/structure/B4400837.png)
![2-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4400842.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4400850.png)
![4-{[(4-methylbenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4400866.png)
![2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4400872.png)
![4-{[(2-isopropylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400883.png)
![1-{4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4400888.png)

![1-[4-(4-biphenylyloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400908.png)
![4-[4-(2-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4400920.png)
![N-ethyl-5-[(ethylamino)sulfonyl]-2,4-dimethoxybenzamide](/img/structure/B4400924.png)
